2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde
Overview
Description
2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a phenylmethoxy group and a trifluoromethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of the phenylmethoxy and trifluoromethoxy groups onto a benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzaldehyde derivative is reacted with phenylmethanol and trifluoromethanol under specific conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxy group but lacks the phenylmethoxy group.
3-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in a different position.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in a different position.
Uniqueness
2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both the phenylmethoxy and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRWEBKPSBHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226251 | |
Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321963-80-7 | |
Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1321963-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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